molecular formula C17H18N4O4S B4552097 N-(2-methoxy-5-methylphenyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarbothioamide

N-(2-methoxy-5-methylphenyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarbothioamide

Cat. No.: B4552097
M. Wt: 374.4 g/mol
InChI Key: AZKBNPCNBWBSBD-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarbothioamide is a useful research compound. Its molecular formula is C17H18N4O4S and its molecular weight is 374.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.10487624 g/mol and the complexity rating of the compound is 506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Activity

Research has shown that derivatives of hydrazinecarbothioamides, including compounds structurally related to N-(2-methoxy-5-methylphenyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarbothioamide, have been synthesized and evaluated for their antibacterial activity. These compounds have demonstrated effectiveness against both Gram-negative and Gram-positive bacteria, indicating potential applications in developing new antibacterial agents (Kaur et al., 2011).

Crystal Structural Investigations and DFT Calculations

Novel thiosemicarbazones, closely related to the compound of interest, have been synthesized, and their crystal and molecular structures have been elucidated using X-ray diffraction and DFT calculations. These studies provide insights into the electronic structure and potential reactivity of such compounds, highlighting their significance in materials science and molecular engineering (Anderson et al., 2016).

Targeting Cancer Cell Lines

Lead derivatives of related hydrazinecarbothioamides have been synthesized and evaluated for their efficacy against the HER-2 overexpressed breast cancer cell line SKBr-3. These compounds have shown promising activity, suggesting potential applications in cancer therapy (Bhat et al., 2015).

Anticonvulsant Properties

N-(Substituted)-2-[4-(substituted)benzylidene]hydrazinecarbothioamides have been designed, synthesized, and evaluated for anticonvulsant activity. Their potential to augment GABAergic neurotransmission highlights a novel approach to developing anticonvulsant therapies (Tripathi & Kumar, 2013).

Antimicrobial and Antifungal Activities

A series of Schiff bases containing thiazole rings, related to the compound of interest, have been synthesized and assessed for their antimicrobial and antifungal activities. These compounds have shown effectiveness against various microbial strains, indicating their potential in addressing microbial resistance issues (Bharti et al., 2010).

Properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)-3-[[2-(4-nitrophenyl)acetyl]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4S/c1-11-3-8-15(25-2)14(9-11)18-17(26)20-19-16(22)10-12-4-6-13(7-5-12)21(23)24/h3-9H,10H2,1-2H3,(H,19,22)(H2,18,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKBNPCNBWBSBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=S)NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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